N-[2-(benzylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide
Description
N-[2-(Benzylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide is a synthetic organic compound characterized by a 1,3-benzodioxole core linked to a carboxamide group and a sulfamoyl ethyl side chain modified with a benzyl substituent. This compound is cataloged under CAS identifier CM1003796 and is structurally related to derivatives synthesized for applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-[2-(benzylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c20-17(14-6-7-15-16(10-14)24-12-23-15)18-8-9-25(21,22)19-11-13-4-2-1-3-5-13/h1-7,10,19H,8-9,11-12H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVJZEIUVSSBRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCS(=O)(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps. One common method includes the reaction of benzylamine with ethyl 2-bromoacetate to form an intermediate, which is then reacted with 1,3-benzodioxole-5-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
N-[2-(benzylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism by which N-[2-(benzylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader class of benzodioxole carboxamide derivatives. Below is a detailed comparison with structurally and functionally related analogs:
Structural Analogues with Sulfamoyl Ethyl Modifications
- N-{2-[(3-Ethoxypropyl)sulfamoyl]ethyl}-1,3-benzodioxole-5-carboxamide (CAS 899980-44-0): Structure: Replaces the benzyl group with a 3-ethoxypropyl chain on the sulfamoyl moiety. Molecular Formula: C₁₅H₂₂N₂O₆S (vs. C₁₉H₂₀N₂O₅S for the target compound).
N-{2-[Butyl(methyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide (CAS 899968-00-4) :
Thiazole-Linked Benzodioxole Carboxamides
- N-[2-(4-Acetylanilino)-4-hydroxy-1,3-thiazol-5-yl]-2H-1,3-benzodioxole-5-carboxamide (Compound 5bd): Structure: Integrates a thiazole ring substituted with a 4-acetylanilino group. Synthesis: Synthesized via Hantzsch cyclization (76% yield) and exists as tautomers, confirmed by ¹H-NMR (δ 9.26 ppm for enol form) .
- N-[4-hydroxy-2-(4-nitrophenyl)-1,3-thiazol-5-yl]-1,3-benzodioxole-5-carboxamide (Compound 4db): Structure: Contains a nitro-substituted thiazole. Yield: 90–95% as a yellow solid.
Triazole and Furan Derivatives
- 5-Aryl-N-(2-(sulfamoylamino)ethyl)-2H-1,2,3-triazole-4-carboxamide: Structure: Triazole core with a sulfamoylamino ethyl chain. Synthesis: Moderate yields via coupling reactions, highlighting differences in synthetic efficiency compared to Hantzsch-based methods for thiazole analogs .
5-{[(2H-1,3-Benzodioxol-5-yl)oxy]methyl}-N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide :
Substituent Effects: Fluorine and Trifluoromethyl Groups
- N-[2-(Trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide (CAS 88147-33-5) :
- Structure : Trifluoromethylphenyl substituent on the carboxamide.
- Impact : The CF₃ group increases metabolic stability and lipophilicity, a contrast to the benzylsulfamoyl group’s balance of hydrophobicity and hydrogen-bonding capacity .
Biological Activity
N-[2-(benzylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a benzodioxole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C_{14}H_{16}N_{2}O_{4}S |
| Molecular Weight | 304.35 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Antimicrobial Activity
Research indicates that compounds with a benzodioxole structure exhibit significant antimicrobial properties. A study evaluating various derivatives found that compounds similar to this compound showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Insecticidal Activity
Another area of interest is the compound's potential as an insecticide. A related study demonstrated that 1,3-benzodioxole derivatives exhibited larvicidal activity against Aedes aegypti, a vector for several viral diseases. The compound's efficacy was attributed to specific functional groups that enhance its bioactivity .
The mechanisms by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in bacterial metabolism.
- Cell Membrane Disruption : The hydrophobic nature of the benzodioxole moiety could disrupt microbial cell membranes, leading to cell death.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The results indicated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against E. coli, suggesting strong antibacterial properties .
Case Study 2: Larvicidal Activity
A study assessed the larvicidal effects of related benzodioxole compounds on Aedes aegypti. The compound displayed LC50 values significantly lower than those of conventional insecticides, indicating its potential as an environmentally friendly alternative .
Safety and Toxicity
While preliminary studies show promising biological activities, safety assessments are crucial. Toxicity studies indicated that at high doses (2000 mg/kg), the compound did not exhibit severe toxicity in animal models, with no significant histopathological changes observed in vital organs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
